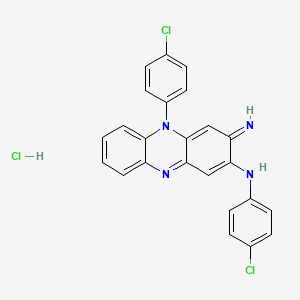

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. It is primarily used as an anti-leprosy drug due to its antimicrobial properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Clofazimine can be synthesized through a multi-step chemical process involving the condensation of 4-chloroaniline with phthalic anhydride, followed by cyclization and subsequent reactions to form the phenazine core. The reaction conditions typically involve high temperatures and the use of strong acids or bases to facilitate the formation of the phenazine ring structure.

Industrial Production Methods: In an industrial setting, Clofazimine is produced through a scaled-up version of the laboratory synthesis process. This involves the use of large reactors, precise temperature control, and continuous monitoring to ensure the quality and consistency of the final product. The process also includes purification steps to remove any impurities and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: Clofazimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its chemical structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or alkyl halides.

Major Products Formed: The major products formed from these reactions include various derivatives of Clofazimine with altered functional groups, which can exhibit different biological activities and properties.

Applications De Recherche Scientifique

Hazard Information

| Hazard Statement | Precautionary Statement |

|---|---|

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapours/spray |

| H315: Causes skin irritation | P264: Wash hands thoroughly after handling |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

Antimicrobial Activity

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine hydrochloride has been studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that it exhibits significant activity against strains resistant to conventional treatments, making it a candidate for further development in tuberculosis therapy .

Structure-Activity Relationship Studies

The compound is part of a broader class of phenazine derivatives that have been systematically evaluated for their structure-activity relationships. Studies have shown that modifications to the phenazine core and pendant aromatic rings can enhance anti-tuberculosis activity. This understanding is critical for the design of new derivatives with improved efficacy .

Bioaccumulation Studies

Research has demonstrated that Clofazimine, the parent compound of this compound, undergoes massive bioaccumulation in macrophages. This property is crucial for its therapeutic action against intracellular pathogens, as it forms membrane-bound structures within cells .

Case Study 1: Efficacy Against Multidrug-Resistant Tuberculosis

A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of Clofazimine and its impurities against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that this compound exhibits potent activity comparable to or exceeding that of first-line treatments .

Case Study 2: Synthesis and Characterization

Another significant research effort focused on the synthesis of this compound using continuous flow methods. This innovative approach allowed for efficient production while maintaining high purity levels necessary for clinical applications .

Mécanisme D'action

Clofazimine exerts its effects through multiple mechanisms, including:

Inhibition of bacterial cell wall synthesis: It interferes with the formation of the bacterial cell wall, leading to cell lysis and death.

Modulation of immune response: Clofazimine modulates the host immune response, reducing inflammation and tissue damage.

Generation of reactive oxygen species: It induces the production of reactive oxygen species, which damage bacterial cells.

Molecular Targets and Pathways Involved: Clofazimine targets various molecular pathways, including those involved in cell wall synthesis, immune modulation, and oxidative stress.

Comparaison Avec Des Composés Similaires

Clofazimine is unique compared to other phenazine derivatives due to its specific chemical structure and biological activity. Similar compounds include:

Phenazine-1-carboxamide: Used as an herbicide and fungicide.

Methylenedioxymethamphetamine (MDMA): Known for its psychoactive properties.

Phenazine methosulfate: Used as a redox mediator in biochemical assays.

Clofazimine stands out for its potent antimicrobial properties and its use in the treatment of leprosy, making it a valuable compound in both medical and industrial applications.

Activité Biologique

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine hydrochloride (CAS Number: 102262-55-5) is a synthetic compound with significant biological activity, particularly in the fields of medicine and microbiology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C24H16Cl2N4 and a molecular weight of approximately 431.32 g/mol. Its structure includes two 4-chlorophenyl groups attached to a phenazine core, which is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H16Cl2N4 |

| Molecular Weight | 431.32 g/mol |

| CAS Number | 102262-55-5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Antimicrobial Properties

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine has demonstrated notable antimicrobial activity, particularly against Mycobacterium species, making it a candidate for treating leprosy and other bacterial infections . The compound's mechanism involves intercalating into bacterial DNA, disrupting its function and inhibiting growth.

Anticancer Activity

Recent studies have indicated that derivatives of phenazine compounds exhibit anticancer properties. For instance, related compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity is often assessed using IC50 values, which measure the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 4e | MCF-7 | 5.36 |

| Compound 4i | MCF-7 | 2.32 |

| Compound 4e | HepG2 | 3.13 |

| Compound 4i | HepG2 | 6.51 |

The data suggests that modifications to the phenazine structure can significantly enhance anticancer activity .

The biological activity of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is attributed to several mechanisms:

- DNA Intercalation : The compound intercalates between DNA base pairs, leading to structural distortions that inhibit replication and transcription.

- Inhibition of Respiratory Chains : It disrupts the electron transport chain in bacteria, affecting ATP production.

- Ion Transport Disruption : The compound interferes with ion transporters in bacterial membranes, further contributing to its antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- A study highlighted its effectiveness against various strains of Mycobacterium, demonstrating a significant reduction in bacterial load in treated models compared to controls.

- Another research effort focused on synthesizing derivatives with enhanced anticancer properties, revealing that specific substitutions on the phenazine ring could lead to improved selectivity and potency against cancer cells.

Propriétés

IUPAC Name |

N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2N4.ClH/c25-15-5-9-17(10-6-15)28-21-14-22-24(13-19(21)27)30(18-11-7-16(26)8-12-18)23-4-2-1-3-20(23)29-22;/h1-14,27-28H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGVRWXXDDXLML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Cl3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90690-85-0 |

Source

|

| Record name | N,5-bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine hydrocloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.